2-Benzoylbenzofuran-5-carbaldehyde
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Overview
Description
2-Benzoylbenzofuran-5-carbaldehyde is an organic compound with the molecular formula C16H10O3 It is a benzofuran derivative, characterized by the presence of a benzoyl group at the 2-position and a formyl group at the 5-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylbenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzofuran derivatives and benzoyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the benzoyl group at the 2-position. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzoylbenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: 2-Benzoylbenzofuran-5-carboxylic acid
Reduction: 2-Benzoylbenzofuran-5-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoylbenzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoylbenzofuran-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The benzoyl group may also contribute to its overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
2-Benzoylbenzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
2-Benzoylbenzofuran: Lacks the aldehyde group at the 5-position, which may result in different reactivity and applications.
5-Formylbenzofuran:
2-Benzoyl-3-methylbenzofuran: Contains a methyl group at the 3-position, which can influence its steric and electronic properties.
Properties
IUPAC Name |
2-benzoyl-1-benzofuran-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-10-11-6-7-14-13(8-11)9-15(19-14)16(18)12-4-2-1-3-5-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAPHTYIBWGUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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